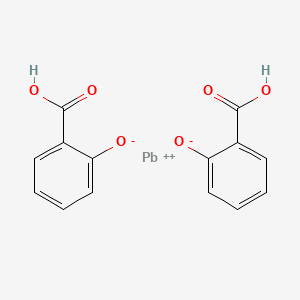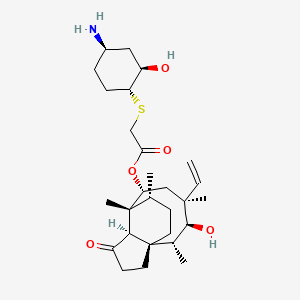
Lerisetron
Descripción general
Descripción
Lerisetron es un compuesto químico conocido por sus potentes propiedades antieméticas. Actúa como un antagonista en el receptor de serotonina 5-HT3, lo que lo hace efectivo para prevenir las náuseas y los vómitos, particularmente los inducidos por la quimioterapia y la radioterapia . La fórmula química de this compound es C18H20N4, y pertenece a la clase de los derivados del benzimidazol .
Aplicaciones Científicas De Investigación
Lerisetron ha sido estudiado extensamente por sus aplicaciones en varios campos:
Química: this compound y sus análogos se han explorado por sus posibles propiedades antimaláricas.
Biología: Se ha utilizado en estudios para comprender las interacciones de unión con el receptor 5-HT3.
Industria: El sistema terapéutico transdérmico para this compound se ha desarrollado para la administración controlada de fármacos
Mecanismo De Acción
Lerisetron ejerce sus efectos al unirse y bloquear los receptores de serotonina 5-HT3. Esta acción evita la unión de la serotonina, un neurotransmisor que desencadena las náuseas y los vómitos. Al inhibir estos receptores, this compound reduce eficazmente la respuesta emética . Los objetivos moleculares involucrados incluyen los receptores 5-HT3 ubicados en los sistemas nervioso central y periférico .
Compuestos similares:
Ondansetrón: Otro antagonista del receptor 5-HT3 que se utiliza como antiemético.
Granisetrón: Similar a this compound, se utiliza para prevenir las náuseas y los vómitos causados por la quimioterapia.
Palonosetrón: Conocido por su vida media más larga y mayor afinidad de unión al receptor 5-HT3.
Singularidad de this compound: this compound es único debido a sus interacciones de unión específicas con el receptor 5-HT3, que se han estudiado en detalle utilizando análogos sintéticos y mutagénesis dirigida a sitios . Además, sus posibles propiedades antimaláricas y el desarrollo de un sistema terapéutico transdérmico para su administración lo distinguen aún más de otros compuestos similares .
Análisis Bioquímico
Biochemical Properties
Lerisetron interacts with the 5-HT3 receptor, a type of serotonin receptor . It is part of a benzimidazole chemical series and has shown potency against the asexual blood and liver stages of the malaria parasite . This compound’s biochemical activity is primarily due to its ability to bind to these receptors and inhibit their function .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting the 5-HT3 receptor, which plays a crucial role in nausea and vomiting, particularly in patients undergoing chemotherapy . By blocking this receptor, this compound can alleviate these symptoms.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the 5-HT3 receptor. As an antagonist, it binds to this receptor and inhibits its function . This binding interaction is crucial for this compound’s antiemetic effects.
Temporal Effects in Laboratory Settings
It is known that this compound has a potent and long-lasting antiemetic effect .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. A study conducted on dogs showed that this compound effectively inhibited radiation-induced emesis .
Metabolic Pathways
This metabolite is extensively formed in the body but is quickly eliminated .
Transport and Distribution
It is known that this compound is extensively formed in the body but is quickly eliminated .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: Lerisetron se puede sintetizar a través de un proceso de múltiples pasos que involucra la formación de derivados del benzimidazol. Un método común involucra la reacción de la benceno-1,2-diamina con isonicotinaldehído en presencia de triacetoxiborohidruro de sodio y ácido acético, seguido de pasos de ciclización y cloración .
Métodos de producción industrial: En entornos industriales, this compound se prepara a menudo utilizando un sistema terapéutico transdérmico (TTS). Este sistema comprende una capa de respaldo, una capa adhesiva sensible a la presión que contiene la sustancia activa y una capa protectora extraíble. Este método asegura una liberación controlada y sostenida de this compound a través de la piel .
Análisis De Reacciones Químicas
Tipos de reacciones: Lerisetron experimenta diversas reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar derivados hidroxílicos.
Reducción: Las reacciones de reducción pueden convertir los grupos nitro en aminas.
Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en el anillo del benzimidazol
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: El borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo como agentes reductores.
Sustitución: Los agentes de halogenación como el cloro y el bromo se utilizan para reacciones de sustitución
Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados sustituidos del benzimidazol, que pueden exhibir diferentes propiedades farmacológicas .
Comparación Con Compuestos Similares
Ondansetron: Another 5-HT3 receptor antagonist used as an antiemetic.
Granisetron: Similar to Lerisetron, it is used to prevent nausea and vomiting caused by chemotherapy.
Palonosetron: Known for its longer half-life and higher binding affinity to the 5-HT3 receptor.
Uniqueness of this compound: this compound is unique due to its specific binding interactions with the 5-HT3 receptor, which have been studied in detail using synthetic analogs and site-directed mutagenesis . Additionally, its potential antimalarial properties and the development of a transdermal therapeutic system for its delivery further distinguish it from other similar compounds .
Propiedades
IUPAC Name |
1-benzyl-2-piperazin-1-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWDCRQZITYKDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162368 | |
| Record name | Lerisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143257-98-1 | |
| Record name | Lerisetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143257-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lerisetron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lerisetron | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12964 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Lerisetron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LERISETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36R82SXRG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(9Z,13Z,15Z)-4',11-dihydroxy-2,4',9-trimethyl-1'-oxospiro[19-thia-3,20-diazabicyclo[15.2.1]icosa-1(20),9,13,15,17-pentaene-6,5'-dithiolane]-3',4,12-trione](/img/structure/B1674703.png)



